6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound characterized by its unique structure, which includes a pyridazinone core and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then further reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-substituted 6-(4-chlorophenyl)-9-methyl-12H- 1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines : Compounds with benzofuro and triazolo rings and chlorophenyl groups .
4-chlorophenylacetic acid: A monocarboxylic acid with similar chlorophenyl groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with a thiadiazole ring and chlorophenyl groups.
Uniqueness
What sets 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone apart is its unique combination of a pyridazinone core with multiple chlorophenyl groups and a hydroxypiperidino moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21Cl2N3O3 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H21Cl2N3O3/c24-18-5-1-16(2-6-18)20-9-10-21(29)28(26-20)15-22(30)27-13-11-23(31,12-14-27)17-3-7-19(25)8-4-17/h1-10,31H,11-15H2 |
InChI Key |
IPEUEFDCLQUDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.